molecular formula C18H34O3S B15162695 Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate CAS No. 192382-59-5

Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate

Cat. No.: B15162695
CAS No.: 192382-59-5
M. Wt: 330.5 g/mol
InChI Key: FNJQZWMYGIGLSA-UHFFFAOYSA-N
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Description

Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate is a β-ketoester derivative characterized by a dodecylthioether (-S-C₁₂H₂₅) substituent at the 4-position of the butanoate backbone. This compound belongs to a broader class of ethyl 3-oxobutanoate derivatives, which are widely utilized in organic synthesis due to their reactivity at the β-ketoester moiety. The dodecyl chain imparts significant lipophilicity, distinguishing it from aryl- or shorter alkyl-substituted analogs.

Properties

CAS No.

192382-59-5

Molecular Formula

C18H34O3S

Molecular Weight

330.5 g/mol

IUPAC Name

ethyl 4-dodecylsulfanyl-3-oxobutanoate

InChI

InChI=1S/C18H34O3S/c1-3-5-6-7-8-9-10-11-12-13-14-22-16-17(19)15-18(20)21-4-2/h3-16H2,1-2H3

InChI Key

FNJQZWMYGIGLSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC(=O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate typically involves the esterification of 4-(dodecylsulfanyl)-3-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The crude product is purified by distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(dodecylsulfanyl)-3-oxobutano

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Ethyl 4-(dodecylsulfanyl)-3-oxobutanoate differs structurally from other ethyl 3-oxobutanoate derivatives primarily in the substituent at the 4-position. Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties
Ethyl 4-(3,4-dichlorophenylthio)-3-oxobutanoate 3,4-dichlorophenylthio C₁₂H₁₂Cl₂O₃S 299.19 Crystalline solid; UV/Vis active at 245 nm
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate 2-nitrophenyl C₁₂H₁₃NO₅ 251.24 High purity (98%); used in ligand synthesis
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate 2,6-dichlorophenyl C₁₂H₁₂Cl₂O₃ 275.13 White solid; HPLC purity >95%
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate 3-chlorophenyl C₁₂H₁₃ClO₃ 240.68 Liquid at RT; used in heterocyclic synthesis
This compound Dodecylsulfanyl (C₁₂H₂₅S) C₁₈H₃₄O₃S ~342.53* Highly lipophilic; low water solubility

*Calculated based on structural analogs.

Key Observations :

  • Lipophilicity : The dodecyl chain significantly enhances hydrophobicity compared to aryl-substituted analogs, making it suitable for lipid-based formulations or membrane-interaction studies.
  • Stability: Like other β-ketoesters, it is prone to keto-enol tautomerism, but the bulky dodecyl group may sterically hinder undesired side reactions .

Analytical Characterization

  • Spectroscopy: ¹H NMR of analogs shows characteristic β-ketoester signals (δ ~3.5–4.3 ppm for ester groups; δ ~5.3–5.4 ppm for enolic protons) .
  • Chromatography : HPLC retention times vary with substituent hydrophobicity; the dodecyl analog would elute later than aryl-substituted derivatives .
  • Diffusion Studies: Ethyl 3-oxobutanoate derivatives are analyzed via UV/Vis at 245 nm for concentration-dependent diffusion coefficients .

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